Product packaging for Methyl 6-amino-5-methoxypicolinate(Cat. No.:CAS No. 1072077-54-3)

Methyl 6-amino-5-methoxypicolinate

Cat. No.: B1428710
CAS No.: 1072077-54-3
M. Wt: 182.18 g/mol
InChI Key: LLSMWTSTUZFKJT-UHFFFAOYSA-N
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Description

Contextualization within Substituted Picolinate (B1231196) and Pyridine (B92270) Chemistry

Methyl 6-amino-5-methoxypicolinate belongs to the broader classes of pyridine and picolinate compounds. Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry. nih.gov The nitrogen atom imparts basicity and polarity, and its non-bonding electron pair readily participates in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov The pyridine ring is a versatile pharmacophore found in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antiulcer agents. nih.gov

Picolinic acid, a pyridine derivative with a carboxylic acid substituent at the 2-position, and its esters (picolinates) are significant in coordination chemistry and organic synthesis. wikipedia.org Picolinic acid acts as a bidentate chelating agent, forming stable complexes with various metal ions like chromium, zinc, and iron. wikipedia.orgdrugbank.com These picolinate complexes are subjects of research themselves; for instance, chromium(III) picolinate has been investigated as a nutritional supplement. drugbank.comresearchgate.net

The substitution pattern on the picolinate ring is crucial as it dictates the molecule's physicochemical properties and subsequent applications. Research into various substituted picolinates has shown that altering functional groups on the pyridine ring can influence the electronic structure, reactivity, and biological activity of the resulting compounds. researchgate.netnih.gov Therefore, this compound is situated at the intersection of these rich fields, representing a specific combination of functional groups on a biologically significant scaffold.

Significance of Amino and Methoxy (B1213986) Functional Groups in Heterocyclic Systems

The bioactivity and chemical utility of heterocyclic compounds are profoundly influenced by their substituent functional groups. In this compound, the amino (-NH2) and methoxy (-OCH3) groups are of particular importance.

The amino group is a powerful hydrogen-bond donor and can act as a nucleophile, making it a key feature in many biologically active molecules and a versatile handle in synthetic chemistry. nih.govsmolecule.com In related heterocyclic systems like aminopyrimidines, the amino group's ability to form hydrogen bonds is fundamental to interactions with biological targets. researchgate.net Its presence can be crucial for the binding affinity of a molecule to proteins and enzymes. nih.gov Furthermore, the amino group can be synthetically modified, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. smolecule.com

The methoxy group is an electron-donating group. When attached to an aromatic system like a pyridine ring, it can increase the electron density of the ring system. beilstein-journals.org This electronic effect can modulate the reactivity of the molecule and its photophysical properties. For instance, studies on other substituted pyridines have shown that electron-donating groups can stabilize the ring system and influence fluorescence. beilstein-journals.orgacs.org The interplay between an electron-donating group and an electron-deficient pyridine ring can lead to intramolecular charge transfer (ICT) properties, which are of interest in the development of fluorescent probes and materials. acs.org The combined electronic effects of the amino and methoxy groups on the picolinate framework are a key area of scientific interest.

Overview of Current Academic and Research Trajectories

While specific, large-scale research programs on this compound are not widely published, its structural motifs suggest several potential research trajectories based on studies of analogous compounds. As a substituted aminopyridine derivative, it is considered a valuable building block for the synthesis of more complex molecules.

Current research on structurally similar compounds provides a roadmap for the potential applications of this compound. For example, Methyl 6-aminonicotinate, an isomer, is utilized in the synthesis of selective histone deacetylase 3 (HDAC3) inhibitors, which are being investigated as potential therapeutics for breast cancer stem cells. georganics.sk It has also served as a precursor for glucokinase activators, a novel approach for diabetes therapy. georganics.sk

Furthermore, research into other highly substituted heterocyclic systems highlights the potential for discovering novel biological activities. Studies on methyl-6-amino-pyran carboxylates, which share some structural similarities, have revealed compounds with significant antiproliferative activity against cancer cell lines. researchgate.net The unique substitution pattern of this compound, featuring both a strong electron-donating amino group and a methoxy group on the picolinate core, makes it a candidate for investigation in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapies where the pyridine scaffold is prevalent. Its structure also suggests potential use in materials science, where substituted pyridines are explored for their optical and electronic properties. beilstein-journals.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 1072077-54-3 bldpharm.com
Molecular Formula C₈H₁₀N₂O₃ bldpharm.com
Molecular Weight 182.18 g/mol bldpharm.com
MDL Number MFCD18261109 bldpharm.com

Table 2: Research Applications of Structurally Related Compounds

CompoundResearch ApplicationSource
Methyl 6-aminonicotinate Synthesis of HDAC3 inhibitors for breast cancer research. georganics.sk
Methyl 6-aminonicotinate Synthesis of glucokinase activators for diabetes therapy research. georganics.sk
Chromium(III) Picolinate Investigated for effects on blood glucose and lipid metabolism. researchgate.net
Methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates Studied for antiproliferative and antimicrobial activity. researchgate.net
2-Aminopyridine (B139424) Derivatives Used to synthesize luminogens with aggregation-induced emission enhancement (AIEE) properties. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B1428710 Methyl 6-amino-5-methoxypicolinate CAS No. 1072077-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSMWTSTUZFKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Methyl 6 Amino 5 Methoxypicolinate

Established and Emerging Synthetic Routes to Methyl 6-amino-5-methoxypicolinate

The synthesis of this compound can be approached through several routes, each involving the sequential or convergent assembly of the substituted pyridine (B92270) ring. Key steps include the formation of the methyl ester, the introduction of the amino group, and the incorporation of the methoxy (B1213986) group.

Esterification Reactions for Picolinate (B1231196) Moiety Formation

The formation of the methyl picolinate moiety is a critical step, typically achieved by the esterification of the corresponding picolinic acid. A number of methods are available for this transformation, ranging from classical acid-catalyzed reactions to milder, modern coupling techniques.

One common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride. The reaction of a pyridinecarboxylic acid with thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF), yields the corresponding acid chloride hydrochloride. nih.gov This reactive intermediate can then be treated with methanol (B129727) to form the methyl ester. A similar approach uses trimethylchlorosilane in methanol at room temperature, which has been shown to be effective for preparing various amino acid methyl ester hydrochlorides and is applicable to other aliphatic and aromatic amino acids. mdpi.com

Direct esterification can be accomplished under acidic conditions, such as using gaseous hydrochloric acid or sulfuric acid in methanol. mdpi.comyoutube.com Alternatively, coupling reagents commonly used in peptide synthesis have been successfully applied to esterification. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) facilitate ester formation from carboxylic acids and alcohols under basic conditions. researchgate.netfrontiersin.org

Base-catalyzed transesterification offers another route, particularly if starting from a different ester or an intact lipid. dss.go.th For instance, a method using potassium tert-butoxide and 3-hydroxymethylpyridine was developed for the synthesis of fatty acid picolinyl esters. dss.go.th

The following table summarizes various esterification methods applicable to picolinic acids.

Reagent/Catalyst Conditions Key Features Citation(s)
Thionyl chloride (SOCl₂) / DMF, then MethanolRoom temperature for acid chloride formationForms a reactive acid chloride intermediate. nih.gov
Trimethylchlorosilane / MethanolRoom temperatureA convenient one-pot method for amino acids. mdpi.com
Sulfuric Acid / MethanolVaries, often refluxClassic, strong acid catalysis. youtube.com
TBTU / Organic BaseRoom temperatureFast reaction, common peptide coupling reagent. researchgate.net
Potassium tert-butoxideVariesBase-catalyzed transesterification. dss.go.th

Introduction and Functionalization of Amino Groups on the Pyridine Ring

Introducing an amino group onto a pyridine ring can be achieved through several strategic reactions. The choice of method often depends on the other substituents present on the ring.

A classic method for C2-amination is the Chichibabin reaction, which involves treating a pyridine with sodium amide to directly introduce an amino group at the 2-position (or 6-position). wikipedia.orggoogle.com This method, however, requires harsh conditions and the use of sodium amide, which necessitates stringent safety precautions. google.com

A more common and versatile approach is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at the target position. wikipedia.orgontosight.ai The reaction of a 2-halopyridine or 6-halopicolinate with ammonia (B1221849) or an ammonia equivalent can yield the corresponding 2- or 6-aminopyridine derivative. The pyridine ring's electron-deficient nature facilitates this type of substitution. wikipedia.orggalchimia.com

Other strategies include the reduction of a corresponding nitropyridine. ontosight.ai If a nitro group is present at the 6-position, it can be reduced to the amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.

Recently, novel reagents have been developed for the selective C2-amination of pyridines. One such polyfunctional reagent activates the pyridine nitrogen, transfers a protected amino group to the C2 position, and acts as an oxidant to restore aromaticity, providing a mild and efficient route to 2-aminopyridines. galchimia.com

Method Typical Reagents Position of Amination Key Features Citation(s)
Chichibabin ReactionSodium amide (NaNH₂)C2 or C6Direct amination; harsh conditions. wikipedia.orggoogle.com
Nucleophilic Aromatic Substitution (SNAr)Ammonia, on a halopyridineC2, C4, or C6Requires a leaving group (e.g., Cl, Br). wikipedia.orgontosight.ai
Reduction of NitropyridineH₂, Pd/C; Fe/HClPosition of the nitro groupA common and reliable method. ontosight.ai
Modern Aminating ReagentsPolyfunctional N-Boc hydroxylamine-derived reagentC2Mild conditions, high selectivity. galchimia.com

Strategies for Methoxy Group Incorporation and Manipulation

The methoxy group in this compound is typically introduced via nucleophilic aromatic substitution. Given the electron-donating nature of the amino group and the electron-withdrawing nature of the picolinate ester, the C5 position can be activated towards nucleophilic attack if a suitable leaving group is present.

A key strategy involves the reaction of a halogenated precursor, such as a 5-bromo- or 5-chloro-6-aminopicolinate, with sodium methoxide (B1231860). nih.gov This reaction, a nucleophilic aromatic substitution, effectively displaces the halide to install the methoxy group. A similar synthesis was demonstrated in the preparation of methoxypyridine B-ring analogs for other complex molecules, where a 2,6-dibromo-3-aminopyridine was treated with sodium methoxide to selectively replace one of the bromine atoms. nih.gov

Manipulation of the methoxy group is also a possibility. For instance, if a related pyridinol (a hydroxypyridine) is synthesized, it can be converted to the methoxy derivative via Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Conversely, a methoxypyridine can be demethylated back to the pyridinol using reagents like hydrogen bromide (HBr). nih.gov

Multicomponent and Cascade Reactions in Picolinate Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial parts of all starting materials, offer an efficient route to complex heterocyclic structures like substituted picolinates. mdpi.com These reactions are valued for their high atom economy and step efficiency. researchgate.net

The Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, combines an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound. nih.gov While this classically produces dihydropyridines, variations of this and other MCRs can lead to fully aromatic pyridine systems. For instance, a multi-component reaction involving 2-oxopropanoic acid (or its ester), ammonium (B1175870) acetate, malononitrile, and various aldehydes has been used to synthesize picolinate and picolinic acid derivatives, facilitated by a nanoporous heterogeneous catalyst. nih.govrsc.org The proposed mechanism involves a series of condensations, a Michael addition, and an intramolecular cyclization to build the pyridine ring. nih.gov

Cascade reactions, where a sequence of intramolecular transformations occurs from a single substrate triggered by a single event, can also be envisioned for constructing the picolinate core. princeton.edunih.gov For example, a precursor could be designed to undergo a cyclization followed by aromatization to form the substituted pyridine ring in a single, efficient process.

Precursor Compounds and Intermediate Derivatization in this compound Synthesis

The synthesis often relies on the derivatization of appropriately substituted pyridine precursors. This approach allows for the stepwise and controlled introduction of the required functional groups.

Synthesis from Appropriately Substituted Pyridine Precursors

A logical approach to synthesizing this compound begins with a pyridine ring that already contains some of the necessary substituents. For example, starting with a commercially available aminomethylpyridine, such as 2-amino-6-methylpyridine, allows for subsequent functionalization. prepchem.comresearchgate.net The methyl group can be oxidized to a carboxylic acid, which is then esterified. The remaining positions on the ring can be functionalized, for instance, by halogenation followed by nucleophilic substitution to introduce the methoxy group.

Another strategy involves starting with a pyridine derivative where the carboxylate group (or a precursor like a cyano group) is already in place. For example, a process for making 2-chromium picolinate starts from 2-cyanopyridine, which is hydrolyzed to the picolinate salt. google.com Applying this logic, one could start with a 6-amino-5-methoxy-2-cyanopyridine and convert the cyano group to the methyl ester in the final steps.

A manufacturing process for a related compound, methyl 6-methylnicotinate, starts with 5-ethyl-2-methyl pyridine. environmentclearance.nic.in This precursor undergoes nitration, followed by oxidation of the methyl group and subsequent esterification. This highlights an industrial approach where functional group interconversions are performed on a substituted pyridine scaffold.

Protecting Group Chemistry for Amino and Methoxy Moieties

In the synthesis of complex molecules like this compound, protecting groups are instrumental in temporarily masking reactive functional groups to prevent undesired side reactions. The strategic use of these groups allows for the selective transformation of other parts of the molecule.

The methoxy group (–OCH₃) is generally less reactive than the amino group and often does not require protection. However, if harsh conditions are employed that could lead to ether cleavage, protection might be necessary. In the broader context of pyridine chemistry, the pyridine nitrogen itself can sometimes be protected by forming a pyridine N-oxide. This can alter the reactivity of the ring and can be removed later by reduction.

The following table summarizes common protecting groups for the amino moiety:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation

Stereoselective and Regioselective Synthesis Approaches

The synthesis of this compound presents a significant challenge in regioselectivity: the precise placement of the amino and methoxy groups at the C6 and C5 positions of the picolinate framework, respectively.

A plausible synthetic strategy could start from a di-substituted pyridine precursor, such as a dihalopyridine. For instance, the synthesis of a similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involved the regioselective substitution of methyl 2,6-dichloropyridine-3-carboxylate. nih.gov The reaction with sodium methoxide showed a preference for substitution at the 2-position, while reaction with a thiol followed by oxidation and substitution with an amine allowed for functionalization at the 6-position. nih.gov This suggests that by carefully choosing the starting material and the sequence of nucleophilic aromatic substitution reactions, the desired 6-amino-5-methoxy substitution pattern can be achieved.

For example, starting with a 6-chloro-5-nitropicolinate derivative, one could first introduce the methoxy group via nucleophilic substitution of a more activated leaving group at a different position, followed by reduction of the nitro group to an amino group. Alternatively, a 6-aminopicolinate could be selectively halogenated at the 5-position, followed by a nucleophilic substitution with methoxide. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents on the pyridine ring.

Stereoselectivity is not a factor in the synthesis of the aromatic core of this compound itself. However, if this molecule were to be used as a precursor in the synthesis of a chiral molecule, the subsequent reaction steps would need to employ stereoselective methods.

Scalability and Process Optimization in this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. gd3services.comnumberanalytics.compharmafeatures.com Key considerations include the selection of starting materials, reagents, and solvents, as well as the optimization of reaction conditions.

Key Optimization Parameters:

ParameterOptimization Goal
Starting Materials Readily available, low cost, and high purity.
Reagents Minimize the use of hazardous and expensive reagents. gd3services.com
Solvents Use of environmentally friendly ("green") solvents, and implementation of solvent recycling. pharmafeatures.com
Reaction Conditions Optimization of temperature, pressure, and reaction time to maximize yield and minimize by-product formation. pharmtech.com
Purification Development of scalable purification methods, such as crystallization, to avoid chromatography. gd3services.com
Waste Management Minimization of waste streams and development of safe disposal methods. pharmafeatures.com

For the synthesis of this compound, a potential scalable route could involve a multi-step process starting from commercially available pyridine derivatives. beilstein-journals.org Each step would need to be optimized. For example, in a nucleophilic substitution step, the choice of base and solvent can significantly impact the reaction rate and selectivity. For a reduction step, catalytic hydrogenation would be preferred over the use of stoichiometric metal hydrides on a large scale due to safety and waste considerations. The final purification of the product would ideally be achieved through crystallization to avoid the use of large volumes of solvents required for column chromatography. gd3services.com

Continuous flow chemistry is an emerging technology that can offer significant advantages for the production of pharmaceutical intermediates, including improved heat and mass transfer, enhanced safety, and higher throughput. numberanalytics.com The application of such technologies could be a key aspect of a modern, optimized process for this compound production.

Chemical Reactivity and Derivatization of Methyl 6 Amino 5 Methoxypicolinate

Reactions Involving the Amino Functionality

The amino group at the 6-position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including alkylation, acylation, diazotization, and condensation reactions.

Alkylation and Acylation of the Amino Group

The nucleophilic nature of the amino group readily allows for the introduction of alkyl and acyl substituents.

Alkylation: N-alkylation of aminopyridines can be achieved using various alkylating agents. While specific examples for Methyl 6-amino-5-methoxypicolinate are not extensively documented in readily available literature, general methods for N-alkylation of amino acids and related compounds can be considered. These methods often involve the use of alkyl halides or reductive amination protocols. For instance, treatment of N-acyl amino acids with sodium hydride and methyl iodide is a broadly applied method for N-methylation. Another approach involves the direct N-alkylation of unprotected amino acids with alcohols, which represents a sustainable and atom-economic transformation.

Acylation: The amino group can be readily acylated to form the corresponding amides. This is a common transformation in the synthesis of various biologically active molecules. For example, the related compound 5-amino-2-methoxypyridine (B105479) undergoes a Buchwald-Hartwig amination reaction with 2-chloroquinolines in the presence of a palladium catalyst and a suitable base to form N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives. This type of cross-coupling reaction highlights the utility of the amino functionality in forming new carbon-nitrogen bonds.

A general procedure for the acylation of a related 6-aminopenicillanic acid involves reacting it with a carboxylic acid in the presence of a coupling agent in an inert solvent. This suggests that similar conditions could be applied to this compound to synthesize a variety of N-acylated derivatives.

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the pyridine ring. The diazotization of aminopyridines is a well-established process, typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.

The resulting diazonium salt can undergo various transformations, most notably the Sandmeyer reaction. The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl, Br), cyanide (CN), or other nucleophiles. This provides a powerful method for introducing substituents that are otherwise difficult to incorporate directly onto the aromatic ring. While specific examples for this compound are not readily found, the general principles of the Sandmeyer reaction on aminopyridines are applicable.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be further cyclized to generate various heterocyclic systems.

A prominent example is the synthesis of imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. The reaction of a 2-aminopyridine (B139424) with an α-haloketone is a classical method for the synthesis of these fused heterocycles. More contemporary methods involve multicomponent reactions, for instance, a five-component cascade reaction utilizing a diamine, 1,1-bis(methylthio)-2-nitroethylene, cyanoacetohydrazide, and an aldehyde to produce imidazo[1,2-a]pyridine (B132010) derivatives. These strategies underscore the potential of this compound to serve as a building block for the construction of complex heterocyclic frameworks.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the 5-position influences the electronic properties of the pyridine ring and can itself be a site for chemical modification.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond of the methoxy group to yield the corresponding hydroxypyridine is a key transformation. Various reagents and conditions have been developed for the demethylation of methoxypyridines.

A chemoselective method for the demethylation of methoxypyridine derivatives utilizes L-selectride in refluxing THF. This method has been shown to be effective for a range of methoxypyridines and offers selectivity over the cleavage of anisole (B1667542) (methoxybenzene) ethers. Other reagents commonly used for ether cleavage include strong acids like HBr and Lewis acids such as boron tribromide (BBr3).

Reagent/ConditionsSubstrate TypeProductReference
L-selectride, THF, refluxMethoxypyridinesHydroxypyridines evitachem.comchembuyersguide.com
HBrMethoxypyridinesHydroxypyridinesGeneral Knowledge
BBr3Aryl methyl ethersPhenolsGeneral Knowledge

Electrophilic and Nucleophilic Substitutions Adjacent to the Methoxy Group

The electronic nature of the methoxy group, along with the amino group, directs the regioselectivity of substitution reactions on the pyridine ring.

Electrophilic Substitutions: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of electron-donating groups like the amino and methoxy groups can activate the ring towards such reactions. The amino group is a strong activating group and is ortho-, para-directing. The methoxy group is also an activating, ortho-, para-directing group. In this compound, the positions ortho and para to the amino group are the 5- and 3-positions, respectively. The positions ortho and para to the methoxy group are the 6- and 4-positions, and the 2-position (relative to the methoxy group). The combined directing effects of the amino and methoxy groups would likely favor electrophilic attack at the 3- and 4-positions of the pyridine ring. However, the inherent deactivation of the pyridine ring means that harsh conditions are often required for electrophilic substitutions.

Nucleophilic Substitutions: Nucleophilic aromatic substitution (SNAr) on pyridine rings is more facile than on benzene rings, especially when electron-withdrawing groups are present. While the amino and methoxy groups are electron-donating, the ester group at the 2-position is electron-withdrawing, which can facilitate nucleophilic attack. Furthermore, if a good leaving group (e.g., a halide) is present on the ring, SNAr reactions can proceed. For instance, the reaction of a halopicolinate ester with a nucleophile would be a plausible route for further derivatization. The rate and regioselectivity of such reactions are highly dependent on the nature of the nucleophile, the leaving group, and the specific substitution pattern on the pyridine ring.

Transformations at the Ester Group

The ester functional group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities through several well-established chemical reactions.

Hydrolysis and Transesterification Reactions

The methyl ester of 6-amino-5-methoxypicolinate can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and water. The resulting carboxylate can then be protonated to yield the free carboxylic acid.

Transesterification, the process of exchanging the methyl group of the ester with a different alkyl or aryl group, is another important transformation. This can be achieved by reacting the methyl ester with an excess of a different alcohol in the presence of an acid or base catalyst. These reactions are crucial for modifying the steric and electronic properties of the ester group, which can be important for various applications.

Amidation and Reduction of the Carboxylate

The ester can be converted into a wide array of amides through reaction with primary or secondary amines. This amidation can be achieved directly or via the corresponding carboxylic acid, often facilitated by coupling agents. Silicon-based reagents like methyltrimethoxysilane (B3422404) have been shown to be effective for the direct amidation of carboxylic acids. nih.gov This transformation is significant as the amide bond is a fundamental linkage in many biologically active molecules. rsc.org The reaction's success can be influenced by the nature of the amine and the reaction conditions employed. nih.govnih.gov

Reduction of the carboxylate group provides another pathway for derivatization. Using powerful reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding primary alcohol, 6-amino-5-methoxy-picolyl alcohol. This transformation introduces a new reactive handle into the molecule, opening up further possibilities for chemical modification.

Pyridine Ring Aromatic Transformations

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various aromatic substitution reactions. The existing amino and methoxy substituents play a crucial role in directing the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on pyridine rings is generally less facile than on benzene rings due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.comlibretexts.org However, the activating effects of the amino and methoxy groups on the ring can facilitate such reactions. These groups are generally ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho or para to these substituents. wikipedia.org The precise location of substitution will depend on the interplay of electronic and steric effects of the existing groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.com The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient aromatic rings like pyridine. wikipedia.orgyoutube.com The reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group. In the context of this compound, a halogen substituent could serve as a leaving group, enabling its displacement by various nucleophiles. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org The amino and methoxy groups would influence the position of nucleophilic attack. For instance, pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwiley-vch.dewiley.com To utilize these reactions with this compound, it would typically first need to be functionalized with a suitable group, such as a halide (e.g., bromine or chlorine) or a triflate, to act as the electrophilic partner in the coupling reaction. wikipedia.orgnih.gov

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. youtube.comlibretexts.org A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. nih.govnih.gov The reaction typically employs a palladium catalyst, a base, and a suitable solvent. youtube.comlibretexts.org

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org A halogenated version of this compound could react with various alkenes in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgresearchgate.net This reaction would allow for the introduction of vinyl or substituted vinyl groups onto the pyridine ring. The efficiency of the Heck reaction can be influenced by the choice of ligands for the palladium catalyst. rsc.orgacs.org

Table of Reaction Conditions for Metal-Catalyzed Cross-Coupling Reactions:

Reaction Catalyst Base Reactant Partner Typical Product
Suzuki CouplingPalladium complexes (e.g., Pd(PPh₃)₄) youtube.comnih.govCarbonates, Phosphates (e.g., K₂CO₃, K₃PO₄) nih.govwikipedia.orgOrganoboron compounds (e.g., boronic acids, boronic esters) youtube.comlibretexts.orgBiaryl or alkyl-aryl compounds
Heck ReactionPalladium complexes (e.g., Pd(OAc)₂, PdCl₂) wikipedia.orgAmines, Carbonates (e.g., Et₃N, K₂CO₃) wikipedia.orgAlkenes wikipedia.orgSubstituted alkenes

Spectroscopic Characterization and Computational Insights into Methyl 6 Amino 5 Methoxypicolinate

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding connectivity, functional groups, and the electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of Methyl 6-amino-5-methoxypicolinate, distinct signals are expected for the aromatic protons, the methoxy (B1213986) protons, the ester methyl protons, and the amino protons. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring would be influenced by the electronic effects of the amino, methoxy, and methyl carboxylate substituents. The amino group (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration. The methoxy (-OCH₃) and ester (-COOCH₃) protons would each give rise to a sharp singlet, with the ester methyl protons typically appearing slightly downfield compared to the methoxy protons.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule. This includes the six carbons of the pyridine ring, the methoxy carbon, and the ester methyl and carbonyl carbons. The chemical shifts of the ring carbons would be indicative of the substituent effects, with carbons attached to the electronegative nitrogen and oxygen atoms appearing at lower field.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY would reveal the coupling relationships between the aromatic protons, while HSQC would correlate the proton signals with their directly attached carbon atoms.

Illustrative ¹H and ¹³C NMR Data for this compound (based on typical chemical shifts)

Assignment ¹H Chemical Shift (ppm, illustrative) ¹³C Chemical Shift (ppm, illustrative)
Pyridine-H37.2115.0
Pyridine-H47.8138.0
-NH₂5.5 (broad)-
-OCH₃3.956.0
-COOCH₃3.852.0
Pyridine-C2-158.0
Pyridine-C5-145.0
Pyridine-C6-150.0
C=O-166.0

Vibrational Spectroscopy (FT-IR, FT-Raman) Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), the C=O stretching of the ester group (a strong band around 1720-1740 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the ester and ether linkages (in the 1000-1300 cm⁻¹ region). vscht.czlibretexts.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and symmetric stretching modes often give strong signals in the Raman spectrum. For instance, the symmetric stretching of the pyridine ring would be expected to be a prominent feature.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹, illustrative) Intensity (FT-IR)
N-H stretching (asymmetric & symmetric)3450, 3350Medium
Aromatic C-H stretching3100-3000Medium to Weak
Aliphatic C-H stretching (-OCH₃, -CH₃)2950-2850Medium to Weak
C=O stretching (ester)1730Strong
C=C, C=N stretching (pyridine ring)1600-1450Medium to Strong
N-H bending1620Medium
C-O stretching (ester and ether)1300-1000Strong

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands in the ultraviolet region. These absorptions correspond to π→π* and n→π* electronic transitions within the substituted pyridine ring. The presence of the amino and methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Fluorescence Emission: The fluorescence properties of a molecule are dependent on its structure and the nature of its lowest excited singlet state. While not all aromatic compounds are fluorescent, many substituted pyridines exhibit fluorescence. An investigation into the fluorescence emission spectrum would provide insights into the de-excitation pathways of the molecule after absorbing UV radiation.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the molecular formula of this compound, which is C₈H₁₀N₂O₃. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corroborating the connectivity of the atoms.

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov

Molecular Geometry: DFT calculations, employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized, lowest-energy three-dimensional structure of this compound. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's geometry.

Electronic Structure and Reactivity: DFT calculations can also elucidate the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Ab Initio and Semi-Empirical Calculations for Property Prediction

In the study of related organic molecules, ab initio and semi-empirical calculations are standard tools for predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are founded on first principles of quantum mechanics and are used to compute electronic structure, molecular geometries, and spectroscopic parameters. For instance, DFT calculations have been successfully employed to investigate the reaction mechanisms of chromium(III) picolinate (B1231196) complexes. researchgate.net Semi-empirical methods, which incorporate some experimental parameters, offer a computationally less intensive approach to predict molecular characteristics. However, without specific studies on this compound, the application of these methods and the resulting predictive data for this compound remain hypothetical.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational landscape and intermolecular interactions of molecules. nih.govnih.gov By simulating the movement of atoms and molecules over time, MD can provide insights into how a molecule like this compound might behave in different environments, revealing stable conformations and potential interactions with other molecules. nih.govnih.gov This method is crucial for understanding the dynamic behavior of a compound, which influences its physical and chemical properties. Studies on other complex organic molecules have utilized MD simulations to elucidate such dynamic characteristics. nih.govnih.govnih.gov

Quantitative Descriptors and Chemoinformatics Analysis

Chemoinformatics leverages computational methods to analyze chemical data. Quantitative descriptors, such as molecular weight, logP, and polar surface area, can be calculated to predict the physicochemical properties of a compound. These descriptors are instrumental in various fields, including drug discovery and materials science. While these parameters can be theoretically calculated for this compound using standard software, their experimental validation and detailed analysis within a research context are not available.

Correlation of Experimental Spectroscopic Data with Theoretical Models

A cornerstone of modern chemical analysis is the correlation of experimentally obtained spectroscopic data (e.g., from NMR, IR, and UV-Vis spectroscopy) with theoretical models derived from computational chemistry. This correlation allows for the validation of theoretical predictions and a deeper understanding of the experimental observations. For many picolinate derivatives, techniques such as FT-IR, Raman spectroscopy, and NMR have been used for structural elucidation. researchgate.netresearchgate.netorientjchem.org However, the absence of published experimental spectra for this compound makes it impossible to perform such a correlative analysis.

Coordination Chemistry of Methyl 6 Amino 5 Methoxypicolinate

Methyl 6-amino-5-methoxypicolinate as a Ligand

N,O-Bidentate Coordination Modes through Amino and Ester/Carboxylate Groups

Picolinate-based ligands are well-known for their ability to form stable chelate rings with metal ions through N,O-bidentate coordination. This typically involves the pyridine (B92270) nitrogen and the oxygen atom of the carboxylate or ester group. In the case of this compound, coordination is anticipated to primarily occur through the pyridine nitrogen and the carbonyl oxygen of the ester group, forming a stable five-membered chelate ring.

Furthermore, the presence of the amino group at the 6-position introduces the possibility of alternative or additional coordination modes. It is conceivable that under certain conditions, particularly with specific metal ions, the ligand could coordinate through the amino nitrogen and the pyridine nitrogen, forming a four-membered chelate ring, though this is generally less favored than the five-membered ring involving the ester group. The amino group can also act as a monodentate ligand or a bridging ligand between two metal centers.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedChelate Ring SizeNotes
N,O-BidentatePyridine N, Carbonyl O5-memberedThe most probable coordination mode, leading to stable complexes.
N,N-BidentatePyridine N, Amino N4-memberedLess likely due to ring strain, but possible with certain metals.
MonodentatePyridine N or Amino N-Could occur if steric hindrance prevents chelation.
BridgingAmino N and/or Pyridine N-Can lead to the formation of polynuclear complexes.

Influence of Methoxy (B1213986) Group on Ligand Donor Properties

The methoxy group at the 5-position is expected to have a significant electronic influence on the donor properties of the ligand. As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring. This enhanced electron density, in turn, increases the basicity of the pyridine nitrogen, making it a stronger Lewis base and a more effective donor towards metal ions. This effect can lead to the formation of more stable metal complexes compared to those with unsubstituted or electron-withdrawing group-substituted picolinate (B1231196) ligands.

Potential for Chelating and Bridging Architectures

The multifunctional nature of this compound provides the potential for the construction of both simple mononuclear chelates and more complex polynuclear or supramolecular architectures. The primary N,O-bidentate chelation can lead to the formation of discrete mononuclear complexes with a general formula of [M(L)n]x+, where L is the this compound ligand.

Moreover, the presence of the additional amino group allows for the possibility of bridging between metal centers. For instance, after forming a chelate with one metal ion via the pyridine and ester groups, the amino group of the same ligand could coordinate to an adjacent metal ion, leading to the formation of one-, two-, or three-dimensional coordination polymers. This bridging capability is a key feature in the design of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of N-heterocyclic ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate complex formation. The choice of solvent and reaction conditions can influence the final structure and dimensionality of the resulting complex.

Transition Metal Complexes (e.g., with Cu, Co, Pt)

While specific examples with this compound are scarce, the coordination chemistry of similar ligands with transition metals is well-documented.

Copper (Cu): Copper(II) complexes with picolinate-type ligands often exhibit square planar or distorted octahedral geometries. With this compound, one could expect the formation of complexes such as [Cu(L)2], where two ligands coordinate to the copper center in a square planar fashion through their N,O-bidentate sites. The amino groups could remain uncoordinated or participate in weaker axial interactions, leading to a distorted octahedral geometry.

Cobalt (Co): Cobalt(II) and Cobalt(III) are known to form stable complexes with N,O-donor ligands. Cobalt(II) would likely form tetrahedral or octahedral complexes, such as [Co(L)2] or [Co(L)2(H2O)2]. The synthesis of cobalt complexes with related amino acid-substituted bis(2-picolyl)amine ligands has been reported, often resulting in octahedral geometries. nih.gov

Platinum (Pt): Platinum(II) complexes are of significant interest due to their potential applications in catalysis and medicine. Platinum(II) strongly favors square planar coordination. The reaction of K2PtCl4 with aminopyridine derivatives typically yields complexes of the type [Pt(L)2Cl2] or [Pt(L)4]Cl2, where the ligand coordinates in a monodentate fashion. With a chelating ligand like this compound, the formation of a stable [Pt(L)Cl2] or [Pt(L)2] complex with N,O-bidentate coordination is highly probable. The synthesis of platinum(II) complexes with methyl 6-amino-6-deoxy-d-pyranoside has been explored for targeted drug delivery. nih.gov

Table 2: Predicted Properties of Transition Metal Complexes with this compound (Hypothetical)

Metal IonPredicted Complex FormulaPredicted GeometryPredicted Color
Cu(II)[Cu(L)2]Square Planar / Distorted OctahedralBlue or Green
Co(II)[Co(L)2(H2O)2]OctahedralPink or Violet
Pt(II)[Pt(L)2]Square PlanarYellow or Orange

Main Group and Lanthanide/Actinide Complexes

The coordination chemistry of this compound with main group elements and f-block elements is largely unexplored. However, based on the known affinities of these elements, some predictions can be made.

Main Group Metals: Harder main group metal ions, such as those from Group 1 and 2, would likely favor coordination with the harder oxygen donor of the ester group. Softer main group metals, like lead(II) or tin(II), could exhibit more complex coordination behavior, potentially interacting with both the nitrogen and oxygen donor atoms. The synthesis of main group metal complexes with various N,N'-bidentate ligands has been an active area of research. figshare.com

Lanthanides and Actinides: Lanthanide and actinide ions are hard Lewis acids with a strong preference for oxygen donor ligands. Therefore, the primary coordination site for these ions would be the carbonyl oxygen of the ester group. The pyridine and amino nitrogens could also participate in coordination, leading to high coordination numbers (typically 8-12) which are characteristic of f-block elements. Picolinate-based ligands are known to sensitize the luminescence of lanthanide ions, a property that could be explored for this compound complexes. nih.govacs.org The coordination chemistry of actinides with π-ligands is an area of ongoing research, and ligands like this compound could offer interesting possibilities for stabilizing these large metal ions. bldpharm.com

Crystal Engineering and Solid-State Structures

The solid-state arrangement of coordination compounds is dictated by a combination of strong metal-ligand bonds and weaker non-covalent interactions, a concept central to crystal engineering. While specific crystal structures of metal complexes involving this compound are not extensively documented in publicly available research, the structural behavior of analogous substituted pyridine and aminobenzoate ligands provides a strong basis for predicting its coordination and supramolecular assembly.

For instance, studies on related amino-substituted pyridine ligands have demonstrated the formation of one-, two-, and even three-dimensional supramolecular architectures through hydrogen bonding. It is highly probable that this compound would engage in similar intermolecular interactions, leading to the formation of well-ordered crystalline lattices. The interplay between the coordination geometry of the metal center and the hydrogen-bonding capabilities of the ligand would be a key factor in determining the final solid-state structure.

Applications of this compound Coordination Compounds

The unique combination of a picolinate backbone with amino and methoxy substituents endows this compound with significant potential for creating coordination compounds with tailored applications.

Catalysis in Organic Synthesis

Coordination complexes of substituted picolinates have been widely explored as catalysts in a variety of organic transformations. The electronic properties of the ligand, influenced by the amino and methoxy groups, can tune the reactivity of the metal center, thereby enhancing catalytic activity and selectivity. While direct catalytic applications of this compound complexes are yet to be reported, the well-established catalytic prowess of related compounds offers a glimpse into their potential.

For example, copper complexes of amino- and methoxy-substituted ligands have shown efficacy in oxidation and cross-coupling reactions. The amino group can act as an internal base or a secondary coordination site, influencing the reaction mechanism and the stability of catalytic intermediates. The methoxy group, through its electron-donating nature, can modulate the electron density at the metal center, which is a critical parameter in many catalytic cycles.

Table 1: Potential Catalytic Applications of this compound Complexes

Catalytic ReactionPotential Role of the Ligand
Oxidation ReactionsStabilization of high-valent metal-oxo species
Cross-Coupling ReactionsEnhancement of reductive elimination and oxidative addition steps
PolymerizationControl of polymer chain growth and stereochemistry
Asymmetric CatalysisIntroduction of chirality for enantioselective transformations (if resolved)

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a multitopic linker, connecting multiple metal centers, makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The defined geometry and functional groups of the ligand are crucial in determining the topology and properties of the resulting MOF.

The amino and methoxy groups can serve as functional tags within the pores of a MOF, providing sites for post-synthetic modification or for specific interactions with guest molecules. The inherent hydrogen-bonding capabilities of the ligand would also contribute to the stability and guest-recognition properties of the framework. While no MOFs based on this compound have been explicitly described, the principles of reticular chemistry suggest that its use could lead to novel frameworks with interesting structural and functional characteristics.

Bioinorganic Chemistry and Metal-Ion Sequestration

The coordination of metal ions is a fundamental process in biological systems. The picolinate moiety is a well-known chelating agent, and its derivatives are often explored for their bioinorganic applications, including the sequestration of metal ions. The potential of this compound in this area stems from its ability to form stable complexes with a range of metal ions.

The amino and methoxy groups can influence the selectivity and stability of the metal complexes, making them suitable for targeting specific metal ions in biological or environmental contexts. For instance, the chelation of excess toxic metal ions or the delivery of essential metal ions to biological targets are potential applications. The lipophilicity introduced by the methyl and methoxy groups could also influence the bioavailability and cell permeability of its metal complexes. Further research is needed to explore the specific interactions of these complexes with biological systems.

Structure Activity Relationship Sar Studies of Methyl 6 Amino 5 Methoxypicolinate and Its Analogues

Systematic Derivatization and Scaffold Modifications

Systematic derivatization of the methyl 6-amino-5-methoxypicolinate scaffold allows for a comprehensive evaluation of how different chemical modifications influence its biological profile. These modifications typically target the primary amino group, the methoxy (B1213986) substituent, the methyl ester, and the pyridine (B92270) ring itself.

Chemical Modifications at the Amino Group (e.g., N-alkylation, acylation)

The primary amino group at the 6-position of the picolinate (B1231196) ring is a prime target for chemical modification due to its nucleophilic nature and its potential to form key interactions with biological targets.

N-alkylation: The introduction of alkyl groups to the amino function can significantly impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity. The direct N-alkylation of similar amino acid esters has been achieved using alcohols in the presence of a ruthenium catalyst, a method that is atom-economic and proceeds without a base, thereby preserving stereochemistry where applicable. nih.gov The effect of N-methylation on related N-sulfonylhydrazones has been shown to influence recognition by metabolic enzymes and can alter the dihedral angle of the molecule, potentially impacting receptor binding. nih.gov

Illustrative Data Table: Hypothetical N-Alkylation of this compound and Predicted Biological Activity

ModificationPredicted Lipophilicity (LogP)Predicted Receptor Binding AffinityRationale
-NH2 (Parent)BaselineBaselineReference compound
-NHCH3IncreasedPotentially alteredIncreased lipophilicity and altered H-bond donor capacity
-N(CH3)2Significantly IncreasedLikely decreasedLoss of H-bond donor capacity and increased steric hindrance
-NH(CH2CH3)IncreasedPotentially decreasedIncreased bulk may hinder optimal binding

N-acylation: Acylation of the amino group introduces an amide functionality, which can act as a hydrogen bond donor and acceptor. This modification can modulate the electronic properties and conformation of the molecule. Studies on other heterocyclic amines have shown that N-acylation can lead to derivatives with significant biological activities, such as antimicrobial properties. rsc.org The nature of the acyl group (e.g., aliphatic vs. aromatic) can fine-tune the compound's properties. For instance, N-acylation of thiazolidine (B150603) with different fatty acids resulted in varied activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the acyl chain length. rsc.org

Substituent Effects at the Methoxy Position

The methoxy group at the 5-position is an important electronic and steric modulator. Its replacement with other substituents can probe the necessity of the oxygen atom and the methyl group for activity.

Replacing the methoxy group with substituents of varying electronic properties (e.g., -OH, -F, -Cl, -CN) and steric bulk (e.g., -OCH2CH3, -OPh) can provide insights into the electronic and spatial requirements of the binding pocket. For example, in a study of structurally related α2-adrenoreceptor antagonists, the introduction of a methoxy group significantly enhanced potency in one scaffold but markedly decreased it in others, demonstrating that the effect of this substituent is highly context-dependent. nih.gov

Illustrative Data Table: Hypothetical Substitutions at the 5-Position and Predicted Effects

Substituent at C5Electronic EffectSteric EffectPredicted Activity
-OCH3 (Parent)Electron-donatingModerateBaseline
-OHElectron-donating, H-bond donor/acceptorSmallPotentially increased due to new H-bonding
-FElectron-withdrawingSmallDependent on electronic requirements of the target
-OCF3Strongly electron-withdrawingLargePotentially decreased due to steric and electronic changes

Ester Replacement and Hydrolysis Influence

The methyl ester at the 3-position is a key feature that can be modified to influence the compound's solubility, metabolic stability, and prodrug potential.

Ester Replacement: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) or with more complex moieties can affect the compound's pharmacokinetic properties. Ester groups are often introduced in drug design to create prodrugs with improved bioavailability. nih.gov The rate of hydrolysis can be tuned by altering the steric and electronic nature of the alcohol portion of the ester.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH. This transformation can drastically alter the compound's solubility, cell permeability, and binding mode. Acid- or base-catalyzed hydrolysis can convert the ester back to its constituent carboxylic acid and alcohol. youtube.com The stability of the ester is a crucial factor; for instance, studies on 5-aminolevulinic acid and its methyl ester have shown that their stability is pH and temperature-dependent, which in turn affects their biological activity. nih.gov The presence of an ester can render a compound susceptible to hydrolysis by esterases in the body, which can be a deliberate design feature for soft drugs. nih.gov

Pyridine Ring Substituent Variations and Isomerism

Substituent Variations: The introduction of additional substituents or the modification of existing ones on the pyridine ring can be explored. C-H functionalization techniques offer a direct way to introduce new groups onto the pyridine ring, providing access to a wide range of derivatives. researchgate.net For example, a ruthenium-catalyzed C-H alkylation has been used to synthesize functionalized isoquinolines. researchgate.net

Isomerism: The relative positions of the substituents on the pyridine ring are critical. For instance, moving the amino or methoxy group to other positions on the ring would create isomers with potentially very different biological activities due to altered dipole moments and spatial arrangements of functional groups. The synthesis of various pyridine and quinoline (B57606) derivatives often focuses on controlling the regioselectivity to obtain the desired isomer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Prediction of Activity

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors.

A typical QSAR study on related heterocyclic compounds, such as 7-substituted-4-aminoquinoline derivatives, has utilized 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models use descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties to predict activity. For a series of aminopyridazine derivatives, QSAR models have been developed to predict their binding affinity to the GABA-A receptor. dovepress.com Such models can guide the synthesis of new analogues by predicting their activity before they are synthesized. For instance, a QSAR model for aryl-substituted alanine (B10760859) analogs revealed that the hydrophobicity of the side chain was a key determinant of activity for one class of analogs, while the aromatic dipole moment was more important for another. nih.gov

Illustrative Data Table: Key Descriptors in a Hypothetical QSAR Model for Aminopicolinate Analogues

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
ElectronicDipole MomentGoverns electrostatic interactions with the target
StericMolecular VolumeDetermines the fit within the binding pocket
HydrophobicLogPInfluences membrane permeability and hydrophobic interactions
TopologicalWiener IndexRelates molecular branching to activity

Pharmacophore Modeling and Molecular Docking Studies

Pharmacophore modeling and molecular docking are powerful computational tools used to understand the interaction between a ligand and its biological target at a molecular level.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. nih.gov For a series of active aminopicolinate analogues, a pharmacophore model could be generated based on common features like hydrogen bond donors (e.g., the amino group), hydrogen bond acceptors (e.g., the ester carbonyl and pyridine nitrogen), and hydrophobic regions. dovepress.comresearchgate.net Such a model can then be used to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. nih.gov Recently, pharmacophore-conditioned diffusion models have emerged as a novel approach for de novo drug design, allowing for the generation of molecules that fit a predefined pharmacophore. arxiv.org

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For this compound and its analogues, docking into a putative target protein would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of 7-substituted-4-aminoquinoline derivatives identified key binding signatures within the active site of the target protein. nih.gov Similarly, docking was used to identify potential inhibitors of Plasmodium falciparum 5-aminolevulinate synthase, with the best hits forming multiple hydrogen bonds with active site residues. nih.gov These studies can explain differences in activity among analogues and guide the design of new derivatives with improved binding affinity.

Illustrative Data Table: Hypothetical Docking Results of this compound Analogues

AnalogueModificationPredicted Docking Score (kcal/mol)Key Predicted Interactions
Parent Compound-NH2, -OCH3-7.5H-bond from NH2 to Asp123; H-bond to ester carbonyl from Ser78
Analogue 1-NHCOCH3-6.8Loss of one H-bond donor, potential steric clash
Analogue 2-OH at C5-8.2New H-bond from OH to Glu95
Analogue 3Carboxylic acid-9.1Salt bridge with Arg150

Bioisosteric Replacements and Conformational Analysis in SAR Development

In the context of drug discovery, bioisosteric replacement is a common strategy to optimize lead compounds. This involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For this compound, potential bioisosteric replacements could target the methoxy group, the amino group, or the methyl ester. For instance, the methoxy group could be replaced with other small alkyl ethers, a hydroxyl group, or a fluorine atom to probe the electronic and steric requirements for biological activity.

Without experimental data from techniques such as X-ray crystallography or NMR spectroscopy, and computational modeling studies, any discussion on the specific conformational preferences of this compound and its analogues remains speculative.

The lack of published research, including data tables from SAR studies, on this compound makes it impossible to provide a detailed analysis of its bioisosteric replacements and conformational analysis in the context of SAR development. While the principles of these medicinal chemistry strategies are well-established, their specific application to this compound has not been documented in accessible scientific literature.

Biological and Biomedical Research Applications of Methyl 6 Amino 5 Methoxypicolinate

Antimicrobial Activity and Resistance Modulation

The scaffold of Methyl 6-amino-5-methoxypicolinate is suggestive of potential antimicrobial properties, a characteristic seen in many pyridine-based compounds. nih.gov

While direct studies on the antibacterial efficacy of this compound are not extensively documented, research on analogous structures provides compelling evidence for its potential in this area. For instance, various α-aminophosphonates, which are structural analogs of α-amino acids, have demonstrated notable antibacterial activity. biomedres.usnih.gov Similarly, functionally substituted pyridine (B92270) carbohydrazides have shown significant antimicrobial effects against multidrug-resistant (MDR) bacterial strains. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa that was twofold more potent than a standard antibiotic combination. nih.gov

The mechanism of action for related pyridine compounds often involves metal chelation. Pyridine-2,6-dithiocarboxylic acid, produced by Pseudomonas species, demonstrates antimicrobial activity by sequestering essential metal ions. nih.gov Furthermore, the intrinsic antibacterial properties of molecules containing amino groups, such as chitosan, are well-established. mdpi.com The positively charged amino groups can interact with the negatively charged bacterial cell wall, disrupting the cell membrane. mdpi.comnih.gov Given these precedents, it is plausible that this compound could exhibit antibacterial activity through similar mechanisms.

Table 1: Antibacterial Activity of Structurally Related Compounds

Compound Class Test Organism Activity/Potency Reference
Pyridine Carbohydrazide Pseudomonas aeruginosa (ATCC 27853) MIC 2-fold superior to ampicillin/cloxacillin nih.gov
Cyclic α-Aminophosphonates Klebsiella pneumoniae, E. coli High activity compared to ciprofloxacin biomedres.us

The potential antifungal properties of this compound can also be inferred from related compounds. Pyridine carbohydrazides have demonstrated potent activity against several MDR strains of Candida species, with MIC values ranging from 16–24 µg/mL, which is comparable or superior to the broad-spectrum antifungal drug fluconazole. nih.gov

Compounds containing methoxy (B1213986) groups, such as methoxychalcones, have also shown significant antifungal activity. nih.govresearchgate.net For example, 2',4',5'-trimethoxychalcone was found to be a potent antifungal agent against Candida krusei, with an MIC of 3.9 µg/mL, making it eight times more potent than fluconazole. nih.gov The mechanism of action for some of these compounds involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to disruption. researchgate.net Natural compounds like 8-methoxynaphthalen-1-ol have also demonstrated antifungal activity against plant pathogenic fungi. nih.gov These findings suggest that the methoxy group in this compound could contribute to antifungal activity.

Table 2: Antifungal Activity of Structurally Related Compounds

Compound Class/Name Test Organism Activity/Potency Reference
Pyridine Carbohydrazide Candida spp. (MDR strains) MIC = 16–24 µg/mL nih.gov
2',4',5'-Trimethoxychalcone Candida krusei MIC = 3.9 µg/mL nih.gov
8-Methoxynaphthalen-1-ol Athelia rolfsii MIC = 250 µg/mL nih.gov

The structural motifs within this compound are found in compounds with known antiviral and antiparasitic activities. Picolinic acid, the parent acid of the picolinate (B1231196) ester, and its derivatives are subjects of patents for antiviral applications, with proposed mechanisms including the inhibition of viral entry into host cells. google.com The broader class of quinoline (B57606) derivatives has demonstrated a wide spectrum of antiviral activities against viruses such as coronaviruses, HIV, and various flaviviruses. researchgate.net

In the realm of antiparasitic research, compounds with related structures have shown promise. For example, pyrimido[1,2-a]benzimidazoles have been identified as potent agents against Leishmania major, the parasite responsible for leishmaniasis, with some derivatives showing activity in the nanomolar range. nih.gov Picolinic acid itself is a natural catabolite of tryptophan and is implicated in immunological effects, which could be relevant in combating parasitic infections. wikipedia.org Marine-derived cyclic peptides are another class of molecules that have been explored for their antiparasitic activities, including antimalarial and antileishmanial effects. nih.gov

Anticancer and Antiproliferative Potentials

The pyridine scaffold is a key component in numerous anticancer agents, suggesting that this compound could possess similar properties. nih.gov

Research on various pyridine derivatives has revealed significant antiproliferative activity against a range of human cancer cell lines. nih.gov For instance, certain nicotinamide (B372718) and thienopyridine derivatives have shown promising antitumor activity against hepatocellular (HepG-2) and colon (HCT-116) carcinoma cell lines. nih.govacs.org Other nicotinonitrile derivatives have demonstrated cytotoxic activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. acs.org

Picolinic acid derivatives have also been investigated for their anticancer potential. Studies have shown that they can induce cytotoxicity in melanoma cells, suggesting a potential therapeutic application in this type of cancer. nih.gov Furthermore, a bipyridine alkaloid, which may be biosynthetically derived from picolinic acid, has exhibited cytotoxicity against A549 lung cancer cells with an IC₅₀ value of 8.4 μM. mdpi.com These findings highlight the potential of the picolinate structure in developing new anticancer agents.

Table 3: In Vitro Cytotoxicity of Structurally Related Pyridine Derivatives

Compound Class Cancer Cell Line Observed Effect Reference
Nicotinamide/Thienopyridine Derivatives HCT-116 (Colon), HepG-2 (Liver) Interesting antitumor activity nih.gov
Nicotinonitrile Derivatives McF-7 (Breast), HEPG2 (Liver) Cytotoxic activity acs.org
Picolinic Acid Derivatives Melanoma Cells Cytotoxicity nih.gov
Bipyridine Alkaloid (Caerulomycin H) A549 (Lung) IC₅₀ = 8.4 μM mdpi.com

The potential anticancer mechanisms of this compound can be hypothesized based on the known molecular targets of similar compounds.

Enzyme Inhibition: Picolinic acid and its derivatives are known to act as enzyme inhibitors. nih.gov For example, they can competitively inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis and also implicated in melanoma. nih.gov The pyridine carboxylic acid scaffold is found in inhibitors of a wide range of other enzymes crucial for cancer cell survival, such as various kinases. nih.govnih.gov

Protein Interaction: The pyridine ring is capable of engaging in specific interactions with protein targets. Molecular docking studies have shown that pyridine derivatives can form π–H interactions with amino acid residues like tyrosine and proline within the active sites of proteins. nih.govacs.org A critical strategy in modern cancer therapy is the disruption of protein-protein interactions (PPIs) that are essential for tumor growth. nih.govnih.gov Small molecules, including those with heterocyclic scaffolds, have been developed to inhibit key oncogenic PPIs, such as the interaction between p53 and its negative regulator, MDM2. researchgate.net

Nucleic Acid Binding: Many anticancer drugs exert their effects by interacting directly with DNA or RNA. nih.gov Compounds containing planar aromatic systems, similar to the pyridine ring in this compound, can intercalate between the base pairs of DNA. nih.gov Additionally, substituent groups can facilitate binding within the grooves of nucleic acids. nih.govmdpi.com For example, studies with anilinoacridine derivatives have shown that while the acridine (B1665455) portion intercalates, a peptide side chain can occupy the DNA minor groove, and this binding correlates with biological activity. nih.gov Such interactions can interfere with DNA replication and transcription, leading to cell death.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Pyridine-2,6-dithiocarboxylic acid
Fluconazole
2',4',5'-trimethoxychalcone
8-methoxynaphthalen-1-ol
Picolinic acid
Tryptophan
Ampicillin
Cloxacillin
Ciprofloxacin
3'-Methoxychalcone
Cathin-6-one
Caerulomycin H
2',5'-Dimethoxychalcone
Tyrosine
Proline
p53

Cell Cycle Modulation and Apoptosis Induction Studies

While no direct studies on the effects of this compound on cell cycle modulation and apoptosis have been identified in the available research, the broader class of picolinic acid derivatives has shown promise in these areas. For instance, picolinic acid itself has been found to induce apoptosis, or programmed cell death, in human leukemia cells (HL-60). nih.gov This effect is not limited to a single compound, as other related structures like fusaric acid and various aminopyridines also demonstrated apoptosis-inducing capabilities in the same cell line. nih.gov

The mechanism of apoptosis induction by these compounds is thought to be related to the substitution on the pyridine ring, which alters the molecule's electronic structure. nih.gov Furthermore, studies on nicotinic acid-related compounds, including picolinic acid and 6-aminonicotinamide, have shown they can induce apoptosis in several human cancer cell lines, such as HL-60, K562 (chronic myelogenous leukemia), and HeLa (cervical carcinoma), while not affecting normal human lymphocytes. nih.gov The process in these cases was found to be caspase-dependent. nih.gov

Additionally, research on other heterocyclic compounds containing amino groups has demonstrated the ability to cause cell cycle arrest. For example, certain derivatives of pironetin (B1678462) can arrest the cell cycle in the M-phase in a dose-dependent manner. nih.gov The withdrawal of specific amino acids, such as methionine, can also lead to cell cycle arrest and the entry of cells into a quiescent state. nih.gov

These findings from structurally related compounds suggest that this compound could be a candidate for investigation in cancer research due to its potential to modulate the cell cycle and induce apoptosis. However, direct experimental evidence is needed to confirm these potential activities.

Table 1: Apoptotic Activity of Picolinic Acid and Related Compounds in HL-60 Cells

CompoundApoptosis Induction
Picolinic AcidYes nih.gov
Fusaric AcidYes nih.gov
2-Aminopyridine (B139424)Yes nih.gov
3-AminopyridineYes nih.gov
6-AminonicotinamideWeak inducer nih.gov

This table is based on data from studies on related compounds and is for illustrative purposes to suggest potential areas of research for this compound.

Anti-inflammatory and Immunomodulatory Properties

There is currently no direct evidence from the searched literature regarding the anti-inflammatory or immunomodulatory properties of this compound. However, the picolinic acid scaffold and related pyridine derivatives have been investigated for such activities.

Picolinic acid derivatives are known for a range of biological effects, including anti-inflammatory and immune-modulating properties. ontosight.ai For example, a metabolite of CX-659S, a compound containing an amino-pyrimidine structure, was found to have anti-inflammatory activity equivalent to the parent compound in a mouse model of contact hypersensitivity. nih.gov Furthermore, various pyridine-containing compounds have been reported as anti-inflammatory agents. nih.gov Studies on new thiazolo[4,5-b]pyridine (B1357651) derivatives have shown considerable anti-inflammatory effects in vivo, with some compounds approaching or exceeding the activity of the reference drug Ibuprofen. biointerfaceresearch.com

The immunomodulatory effects of picolinic acid have also been noted, with reports of it exhibiting antiviral activity and influencing the immune response. nih.govnih.gov For instance, picolinic acid treatment in mice led to an increase in CD4+ T cells and the expression of macrophage inflammatory protein-1α (MIP-1α), suggesting it can modulate immune cell populations and inflammatory mediators. nih.gov

Given these findings for related structures, it is plausible that this compound could possess anti-inflammatory and immunomodulatory properties. These potential activities warrant further investigation.

Table 2: Anti-inflammatory Activity of Selected Pyridine and Thiazole Derivatives

Compound ClassActivityReference
Pyridine-based hydrazidesIn vitro anti-inflammatory activity nih.gov
Thiazolo[4,5-b]pyridinesIn vivo anti-inflammatory effects biointerfaceresearch.com
(S)-6-amino-5-[2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxo-1,4-cyclohexadienyl)butanamide]-3-methyl-1-phenyl-2,4-(1H,3H)-pyrimidinedioneAnti-inflammatory activity in mice nih.gov

This table summarizes findings for related compound classes to indicate the potential for this compound in this area of research.

Herbicidal and Plant Growth Regulatory Activities

Picolinic acid derivatives are a well-established class of herbicides and plant growth regulators. nih.govscispace.com Specifically, compounds like 4-amino-3,5,6-trichloropicolinic acid have demonstrated higher toxicity to many broad-leaved plants than other common herbicides. nih.govscispace.com These compounds are known for their systemic action, being absorbed by foliage and translocated throughout the plant. nih.gov

The herbicidal activity of picolinates is selective, primarily affecting broadleaf weeds while being less harmful to grass crops. pressbooks.pub This selectivity makes them valuable in agriculture. The persistence of these herbicides in the soil can also provide extended weed control. vt.edu

Mechanism of Herbicidal Action at the Molecular Level

The herbicidal action of picolinates stems from their ability to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). nih.govnih.govscielo.br These synthetic auxins bind to specific receptor proteins in plant cells, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-signaling F-box) family of receptors. nih.govnih.gov

Upon binding, the auxin herbicide-receptor complex targets regulatory proteins known as Aux/IAA repressors for degradation via the ubiquitin-proteasome pathway. nih.govscielo.br The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in a cascade of physiological disruptions. nih.govscielo.br This includes epinasty (downward bending of leaves), stem twisting, and ultimately, plant death due to metabolic exhaustion. scielo.br

Interestingly, some classes of auxin herbicides show preferential binding to certain members of the TIR1/AFB receptor family. For example, picolinate herbicides have been shown to bind preferentially to the AFB5 receptor. youtube.com This differential binding may contribute to the specific weed control spectrum of different auxin herbicides. nih.gov

Environmental Fate and Selectivity in Agricultural Systems

The environmental fate of picolinate herbicides is influenced by factors such as soil type, moisture, and sunlight. The primary degradation pathway in soil is through microbial activity. vt.edugrdc.com.au However, this process can be slow, leading to the persistence of these herbicides in the soil for extended periods. vt.edu Some picolinate herbicides can also be mobile in the soil and have the potential to leach into groundwater. vt.edu

A significant aspect of the environmental fate of some picolinate herbicides is their persistence in plant matter and manure. vt.edu These herbicides can pass through the digestive tracts of livestock that consume treated forage and remain active in their manure. vt.edu Using this contaminated manure as fertilizer can lead to damage in sensitive broadleaf crops. vt.edu

The selectivity of auxin mimic herbicides is a key feature for their use in agriculture. pressbooks.pub Grasses are generally tolerant to these herbicides due to several factors, including restricted translocation of the herbicide, enhanced metabolic breakdown, and the absence of a vascular cambium, which is a primary site of action in broadleaf plants. pressbooks.pub In contrast, sensitive broadleaf weeds are unable to effectively metabolize the herbicide, leading to its accumulation and subsequent phytotoxic effects. pressbooks.pub

Other Emerging Biological Activities and Therapeutic Explorations

While the primary research focus for picolinate derivatives has been on their herbicidal properties, some studies have hinted at other potential applications. The ability of picolinic acid to act as a broad-spectrum inhibitor of enveloped virus entry, including against SARS-CoV-2 and influenza A virus, has been reported. nih.govnih.gov This antiviral activity is thought to occur by interfering with the fusion of the viral and cellular membranes. nih.govnih.gov

Given that this compound shares the picolinate core structure, it could be a candidate for investigation into similar antiviral activities. However, it is crucial to emphasize that no direct studies have been conducted on this specific compound. The presence of the amino and methoxy groups would likely alter its biological activity compared to the parent picolinic acid molecule, and dedicated research is necessary to explore any potential therapeutic benefits.

Future Directions and Research Opportunities

Rational Design of Next-Generation Analogues

The structural framework of methyl 6-amino-5-methoxypicolinate is ripe for the application of rational drug design principles. By systematically modifying the amino, methoxy (B1213986), and methyl ester functionalities, researchers can create libraries of novel analogues. Computational modeling and docking studies can predict the binding affinities of these analogues to specific biological targets, guiding the synthesis of compounds with enhanced potency and selectivity. For instance, the strategic placement of substituents can modulate the electronic and steric properties of the molecule, influencing its interaction with protein binding pockets. This approach has been successfully employed in the design of various kinase inhibitors and other therapeutic agents.

Advanced Spectroscopic and Computational Tools for Mechanistic Elucidation

A deeper understanding of the chemical and physical properties of this compound and its derivatives can be achieved through the application of advanced analytical techniques. While basic spectroscopic data provides initial characterization, more sophisticated methods are needed for a comprehensive mechanistic understanding. For example, two-dimensional NMR techniques can elucidate subtle conformational changes and intermolecular interactions. Furthermore, time-resolved spectroscopy can probe the excited-state dynamics of these molecules, which is crucial for their potential application in photodynamic therapy or as photosensitizers.

Computational chemistry, particularly density functional theory (DFT) and molecular dynamics simulations, can complement experimental data. These methods can predict spectroscopic properties, reaction mechanisms, and the stability of different conformations, providing insights that are often difficult to obtain through experimentation alone. For example, DFT calculations have been used to interpret the experimental data obtained by X-ray and NMR methods for other substituted pyrimidines. jbcpm.com

Exploration of Novel Biological Targets and Disease Areas

The biological activities of pyridine (B92270) derivatives are vast and varied, with many compounds exhibiting antimicrobial, anticonvulsant, and anticancer properties. nih.govnih.gov While the specific biological profile of this compound is yet to be extensively studied, its structural similarity to known bioactive molecules suggests a broad therapeutic potential.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. High-throughput screening campaigns, coupled with target identification studies, could uncover novel mechanisms of action and expand the therapeutic applications of this chemical scaffold. For instance, substituted pyridines have shown potential as inhibitors of enzymes like protein arginine methyltransferase 5 (PRMT5), which is a target in the management of β-thalassemia. nih.gov

Applications in Materials Science and Advanced Functional Materials

The unique electronic and photophysical properties of pyridine derivatives make them attractive candidates for applications in materials science. The presence of nitrogen in the pyridine ring and the potential for extended π-conjugation in its derivatives can lead to interesting optical and electronic characteristics.

Research into the use of this compound as a building block for organic light-emitting diodes (OLEDs), sensors, or functional polymers is a promising area of investigation. scirp.org The ability to tune the electronic properties through chemical modification could lead to the development of materials with tailored absorption and emission spectra, making them suitable for a variety of optoelectronic devices. For example, the substitution pattern on the pyridine ring can significantly influence the electronic structure and optical properties of metal complexes, which is relevant for the design of new luminescent materials. nih.gov

Multidisciplinary Collaborations in this compound Research

Realizing the full potential of this compound will require a collaborative effort from researchers across various disciplines. Synthetic chemists will be needed to devise efficient routes to new analogues, while computational chemists can guide their design. Biologists and pharmacologists will be essential for evaluating the therapeutic potential of these compounds, and materials scientists can explore their application in advanced functional materials.

Such multidisciplinary collaborations will foster a synergistic environment where discoveries in one field can inform and accelerate progress in another. This integrated approach will be crucial for translating the fundamental properties of this compound into practical applications that can benefit society.

Q & A

Basic Research Question

  • Standardized Protocols : Detail exact stoichiometry, solvent grades (e.g., anhydrous DMF), and equipment (e.g., reflux condenser specifications).
  • Batch Consistency : Use commercially validated precursors (e.g., 6-chloro-2-picolinic acid) and store reagents at 0–6°C to prevent degradation .
  • Interlab Validation : Share samples for cross-lab NMR/ESI-MS verification .

How can meta-analysis frameworks be applied to aggregate data from studies on this compound’s pharmacological properties?

Advanced Research Question
Follow PRISMA guidelines:

Define Scope : Focus on in vitro kinase inhibition or antimicrobial activity.

Data Extraction : Tabulate IC₅₀, assay conditions, and compound purity from peer-reviewed studies.

Statistical Synthesis : Use random-effects models to account for heterogeneity. Tools like RevMan or R’s metafor package facilitate analysis .

What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

Advanced Research Question
Critical challenges include:

  • Purification Bottlenecks : Replace flash chromatography with recrystallization or continuous flow systems.
  • Exothermic Reactions : Optimize cooling rates during amine addition to prevent runaway reactions.
  • Yield Variability : Conduct DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stirring speed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.